2,3-Butanedione Demonstrates a 10-Fold Lower Flavor Threshold than 2,3-Pentanedione in Beer
The sensory potency of 2,3-butanedione is significantly greater than that of its closest VDK analog. The flavor threshold for 2,3-butanedione in beer is approximately 0.1 mg/L, whereas the threshold for 2,3-pentanedione is approximately 1.0 mg/L, a quantified 10-fold difference [1]. This difference is corroborated by a second source, which reports a taste threshold range of 0.07–0.15 mg/L for diacetyl compared to 0.9–1.0 mg/L for 2,3-pentanedione [2].
| Evidence Dimension | Flavor Threshold |
|---|---|
| Target Compound Data | 0.1 mg/L (approx.) ; 0.07–0.15 mg/L |
| Comparator Or Baseline | 2,3-Pentanedione: 1.0 mg/L (approx.) ; 0.9–1.0 mg/L |
| Quantified Difference | ~10-fold lower threshold for 2,3-butanedione |
| Conditions | In beer matrix; sensory evaluation |
Why This Matters
This quantifies the substantially higher sensory impact of 2,3-butanedione, making it essential for achieving a desired buttery flavor profile at low concentrations and explains why substituting with 2,3-pentanedione would require a 10-fold higher dose to achieve a similar, yet qualitatively different, flavor intensity.
- [1] Buchi Labortechnik AG. Vicinal Diketones in Beer. View Source
- [2] Chris Bible. (2017). Preventing Diacetyl. Brew Your Own. View Source
